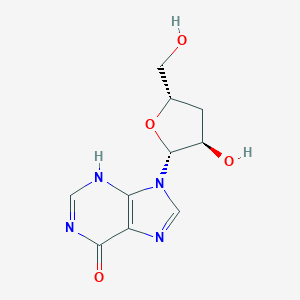
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, also known as F-carborane nucleoside, is a synthetic nucleoside analog that has shown potential in cancer therapy. It is a combination of a modified sugar molecule and a modified base, which gives it unique properties that make it a promising candidate for cancer treatment.
Mécanisme D'action
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside inhibits the growth of cancer cells by interfering with their DNA synthesis. It is incorporated into the DNA of cancer cells, which leads to DNA damage and cell death. This compound nucleoside has also been shown to inhibit the activity of enzymes involved in DNA synthesis, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound nucleoside has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. It has also been shown to have good bioavailability, which means that it can reach the target cells effectively. This compound nucleoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has several advantages for lab experiments. It is stable in solution, which makes it easy to handle and store. It is also easy to synthesize in large quantities. However, this compound nucleoside has some limitations for lab experiments. It is expensive to synthesize, which limits its availability for research. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside research. One direction is to further study its potential in cancer therapy, particularly in combination with other anti-cancer drugs. Another direction is to study its potential in imaging and diagnosis of cancer. This compound nucleoside could also be studied for its potential in other diseases, such as viral infections. Finally, further research is needed to optimize the synthesis method and improve the availability of this compound nucleoside for research.
Méthodes De Synthèse
The synthesis of 5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside involves a series of chemical reactions that modify the sugar and base molecules. The modified sugar molecule is first synthesized using a combination of chemical reactions involving arabinose and fluorine. The modified base molecule is then synthesized using a combination of chemical reactions involving uracil and carborane. The final step involves combining the modified sugar and base molecules to form this compound nucleoside.
Applications De Recherche Scientifique
5-o-Carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil nucleoside has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound nucleoside is also being studied for its potential in imaging and diagnosis of cancer. Its unique properties make it a promising candidate for targeted cancer therapy.
Propriétés
Numéro CAS |
157444-53-6 |
|---|---|
Formule moléculaire |
C11H10B10FN2O5 |
Poids moléculaire |
377.3 g/mol |
InChI |
InChI=1S/C11H10B10FN2O5/c22-5-6(26)4(2-25)29-8(5)24-1-3(7(27)23-9(24)28)10-11-13(10)15(11)18(14(10)11)16-12-17-20-19(16)21(17)20/h1,4-6,8,25-26H,2H2,(H,23,27,28)/t4-,5+,6-,8-,10?,11?/m1/s1 |
Clé InChI |
FSYQQKZZLXMLKG-BAFBOGLKSA-N |
SMILES isomérique |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)[C@H]9[C@H]([C@@H]([C@H](O9)CO)O)F |
SMILES |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F |
SMILES canonique |
[B]1B2B3B2B3B1B4B5B6C57B4C76C8=CN(C(=O)NC8=O)C9C(C(C(O9)CO)O)F |
Synonymes |
5-CFAU 5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil 5-o-carboranyl-1-(2-deoxy-2-fluoro-arabinofuranosyl)uracil, (A-D-arabino)-stereoisomer 5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




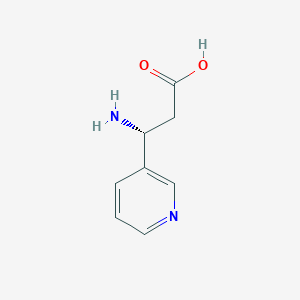
![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)
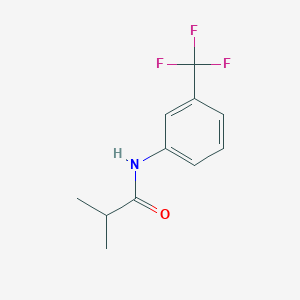

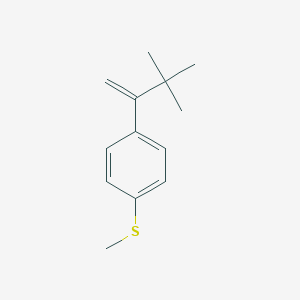
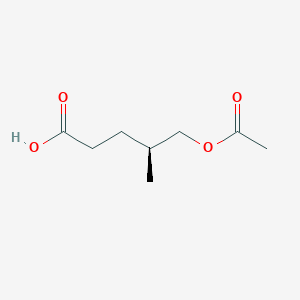
![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
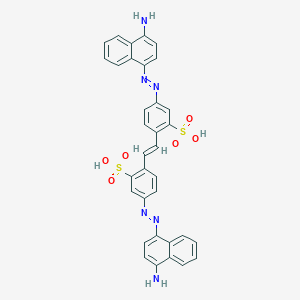
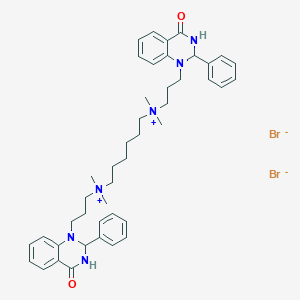
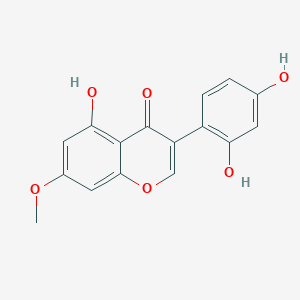
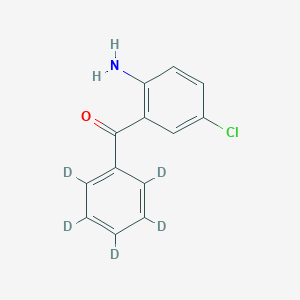
![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)
